acetic acid CAS No. 1290785-54-4](/img/structure/B2718207.png)
[(Cyclopropylcarbamoyl)amino](phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylacetic acid, a compound that shares some structural similarities with your compound, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It’s a white solid with a strong honey-like odor . Another related compound is 4-Aminophenylacetic acid, which has a linear formula of H2NC6H4CH2CO2H .
Synthesis Analysis
The synthesis of related compounds often involves various techniques. For example, phenylacetic acid can be prepared by the hydrolysis of benzyl cyanide . Amino acids, which also contain carboxylic acid groups, can be synthesized through several methods, including the Strecker synthesis and the Gabriel synthesis .Chemical Reactions Analysis
Aryl halides can undergo nucleophilic aromatic substitution reactions when activated by electron-attracting substituents . This might be relevant if a halide is present in your compound.Physical And Chemical Properties Analysis
Amino acids, which share some features with your compound, are known for their zwitterionic property, meaning they can have both positive and negative charges. They are soluble in water, have high melting points, and can form peptide bonds .Aplicaciones Científicas De Investigación
Biomedical Applications
Development of Peptidomimetics : Compounds like 2′-(aminomethyl)biphenyl-2-acetic acid have been used as rigid spacers in cyclic peptides. These peptides, with their unique β-sheet conformation, could have potential biomedical applications, including as enzyme inhibitors or as part of novel drug designs (Brandmeier, Sauer, & Feigel, 1994).
Antibacterial Properties : Chitosan copolymers incorporating cyclopropane acetic acid derivatives have shown enhanced antibacterial abilities compared to unmodified chitosan, suggesting potential use in pharmaceutical applications (Luo et al., 2019).
Antioxidant and Enzyme Inhibition : Amino acid derivatives involving cyclohexyl acetic acid have been studied for their antioxidant properties and selective enzyme inhibitory activities, which could be significant in the development of new therapeutic agents (Ikram et al., 2015).
Chemical Synthesis and Material Science
Synthetic Chemistry : The synthesis of diastereospecific trans-2,3-diaryl-1-aminocyclopropanecarboxylic acids has been extensively researched. These compounds are valuable in synthetic chemistry for the design of conformationally constrained peptidomimetics, potentially useful in material science and drug development (Pan, Su, & Qin, 2005).
Development of Novel Heterocycles : Research into the bicyclization of peptide acetals suggests avenues for creating novel amino acid-derived heterocycles and peptidomimetic scaffolds, which could have applications in materials science and drug design (Todd, Ndubaku, & Bartlett, 2002).
Agricultural and Environmental Science
- Agricultural Biotechnology : The study of 1-Aminocyclopropane-1-carboxylic acid deaminase producing beneficial rhizobacteria shows potential in improving plant growth and mitigating stress in agriculture, particularly in bioethanol production (Tiwari et al., 2018).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that (Cyclopropylcarbamoyl)aminoacetic acid may also interact with various biological targets.
Mode of Action
Related compounds, such as indole derivatives, are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that (Cyclopropylcarbamoyl)aminoacetic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a variety of biological pathways . Therefore, it is plausible that (Cyclopropylcarbamoyl)aminoacetic acid may also impact multiple biochemical pathways and their downstream effects.
Result of Action
Given the diverse biological activities of related compounds, such as indole derivatives , it is plausible that (Cyclopropylcarbamoyl)aminoacetic acid may have a range of molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(cyclopropylcarbamoylamino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)10(8-4-2-1-3-5-8)14-12(17)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVJRYBZXIWNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2718126.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B2718128.png)

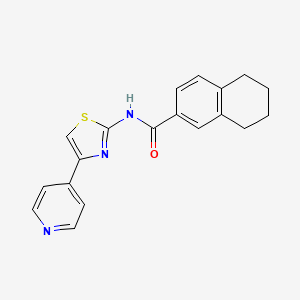
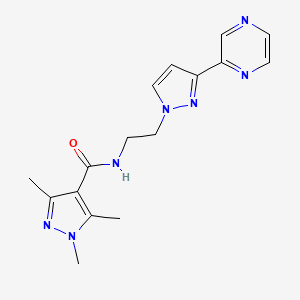
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2718134.png)


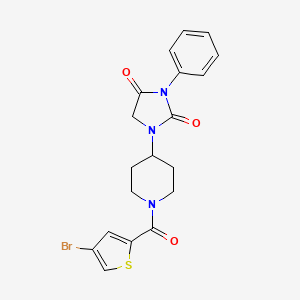

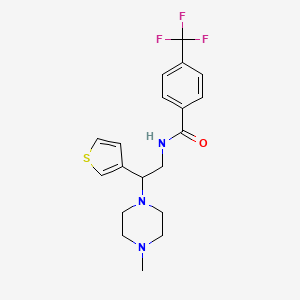
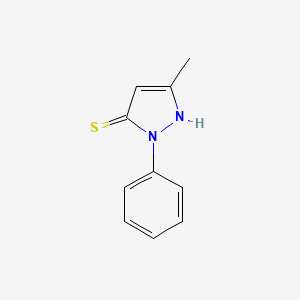
![1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2718146.png)
![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)
